molecular formula C11H11N3O2 B176984 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 14678-91-2

5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B176984
CAS No.: 14678-91-2
M. Wt: 217.22 g/mol
InChI Key: DQZUVEPWUJIBIX-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical building block of high interest in medicinal and agricultural chemistry. As a 5-aminopyrazole derivative, this compound serves as a versatile precursor for the synthesis of diverse fused heterocycles, such as pyrazolopyrimidines and pyrazolopyridines, which are core structures in many bioactive molecules . Researchers utilize this compound in the development of novel therapeutic agents. 5-Aminopyrazole derivatives are investigated as potential enzyme inhibitors, including cyclin-dependent kinases (CDKs) and dipeptidyl peptidase-4 (DPP-4), for applications in oncology and diabetes treatment . The structural motif is also found in compounds with reported antimicrobial and antioxidant activities . Furthermore, related pyrazole-4-carboxylic acid compounds are key intermediates in developing soluble guanylate cyclase (sGC) activators for conditions like glaucoma . In material science, pyrazole-4-carboxylic acid ligands are used to construct metal-organic frameworks (MOFs) for applications in catalysis, sensing, and gas storage . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5-amino-1-(2-methylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-4-2-3-5-9(7)14-10(12)8(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZUVEPWUJIBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202896
Record name 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-91-2
Record name 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=14678-91-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Record name 5-AMINO-1-(2-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Preparation Methods

Reaction of 2-Methylphenylhydrazine with Ethoxymethylene Cyanoacetate

Procedure (adapted from):

  • Reactants :

    • 2-Methylphenylhydrazine (1.0 equiv)

    • Ethyl ethoxymethylene cyanoacetate (1.1 equiv)

    • Toluene (solvent, 5–10 volumes)

  • Conditions :

    • Dropwise addition of hydrazine to the cyanoacetate in toluene at 0–5°C.

    • Gradual warming to 22–30°C with stirring for 3–5 hours.

    • Reflux at 110°C for 2 hours to complete cyclization.

  • Intermediate : Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate.

  • Yield : 75–85% after crystallization from ethanol/water.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the electrophilic carbon of the ethoxymethylene group, followed by cyclization and aromatization (Figure 1). Toluene enhances solubility and minimizes side reactions.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the target carboxylic acid:

Sodium Hydroxide-Mediated Hydrolysis

Procedure (from):

  • Reactants :

    • Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (1.0 equiv)

    • 2M NaOH (3.0 equiv)

    • Ethanol/water (1:1 v/v, 8–10 volumes)

  • Conditions :

    • Reflux at 80–90°C for 4–6 hours.

    • Acidification to pH 3–4 using concentrated HCl.

  • Isolation : Filter the precipitated solid and wash with cold water.

  • Yield : 86–92%.

Optimization Notes :

  • Prolonged heating (>6 hours) risks decarboxylation.

  • Ethanol/water mixtures prevent gel formation during neutralization.

Alternative Synthetic Routes

Copper-Catalyzed Coupling Reactions

Aryl halides (e.g., 2-methylbromobenzene) can couple with preformed pyrazole intermediates under Ullmann conditions:

Procedure (adapted from):

  • Reactants :

    • 5-Amino-1H-pyrazole-4-carboxylic acid (1.0 equiv)

    • 2-Methylbromobenzene (1.2 equiv)

    • CuI (10 mol%), 1,10-phenanthroline (20 mol%)

    • K₂CO₃ (2.0 equiv), DMF (solvent)

  • Conditions :

    • Heat at 120°C for 24 hours under nitrogen.

  • Yield : 60–68% after column chromatography.

Limitations :

  • Lower yields compared to cyclocondensation.

  • Requires expensive catalysts and rigorous anhydrous conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Patent CN105646357A outlines a scalable process:

ParameterValue
Reactor Volume500 L
Throughput50 kg/hr
SolventToluene
Temperature Control25°C (cyclocondensation), 110°C (reflux)
Yield89% (ester), 91% (acid)

Advantages :

  • Reduced reaction time (4 hours vs. 8 hours batch).

  • In-line pH monitoring for hydrolysis step.

Purification and Characterization

Recrystallization

  • Solvent System : Ethyl acetate/n-hexane (1:3 v/v).

  • Purity : ≥99% (HPLC).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (s, 1H, COOH), 7.5–7.3 (m, 4H, Ar-H), 6.2 (s, 2H, NH₂), 2.4 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Cyclocondensation85–9299High120–150
Copper Coupling60–6895Low300–400
Continuous Flow89–9199Industrial100–130

Key Takeaways :

  • Cyclocondensation is optimal for lab and industrial use.

  • Copper-mediated routes are reserved for specialized substrates.

Challenges and Solutions

Byproduct Formation

  • Issue : Dimethylamine release during cyclocondensation.

  • Mitigation : Use of scavengers (e.g., silica gel) or reduced reaction time.

Solvent Recovery

  • Toluene Recycling : Distillation at 110°C achieves >95% recovery .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides under standard conditions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Esterification Ethanol, H₂SO₄ (acid catalysis)Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate86–92
Amidation Thionyl chloride (SOCl₂), followed by primary/secondary amines5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide derivatives70–85

Mechanistic Notes :

  • Esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.
  • Amidation typically involves activation of the carboxylic acid to an acyl chloride intermediate before reaction with amines .

Amino Group Functionalization

The primary amino group at position 5 participates in electrophilic substitution and condensation reactions:

Acylation

ReagentsProductApplication
Acetic anhydride5-Acetamido-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acidProtective group strategy for further derivatization
Benzoyl chloride5-Benzamido-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acidIntermediate for bioactive analogs

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) yields imine derivatives, which are precursors for heterocyclic ring expansion .

Pyrazolo[3,4-b]quinolinones

  • Reaction : Multi-component reaction with aldehydes and 1,3-cyclodiones (e.g., dimedone) under catalysis by pyridine-2-carboxylic acid.
  • Product : Pyrazolo[3,4-b]quinolinones with regioselectivity influenced by the 2-methylphenyl group .
  • Conditions : Ethanol, 60°C, 5–10 minutes.

Imidazo[1,2-b]pyrazoles

  • Reaction : Aza-Wittig reaction with triphenylphosphine and carbon tetrachloride.
  • Product : Imidazo[1,2-b]pyrazole derivatives via intermediate phosphoranylideneamino species .

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding 5-amino-1-(2-methylphenyl)-1H-pyrazole:

ConditionsProductNotes
180°C, vacuum5-Amino-1-(2-methylphenyl)-1H-pyrazoleLoss of CO₂ generates a simpler pyrazole core
NaOH (aq.), ΔSame as aboveBase-mediated pathway with higher reaction rates

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at position 3, directed by the electron-donating amino group:

ReactionReagentsProduct
NitrationHNO₃/H₂SO₄3-Nitro-5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
SulfonationSO₃/H₂SO₄3-Sulfo-5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Regioselectivity : The 2-methylphenyl group induces steric hindrance, favoring substitution at the less hindered position 3 .

Metal Complexation

The amino and carboxylic acid groups enable coordination with transition metals:

Metal SaltProductApplication
Cu(II) acetateBis[5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylato]copper(II)Catalytic or antimicrobial studies
Fe(III) chlorideIron(III) complexPotential magnetically active materials

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, as anti-inflammatory agents. For instance, compounds in this class have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cell lines . The mechanism often involves inhibition of specific kinases involved in inflammatory signaling pathways, making them promising candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cells . Its ability to inhibit cell proliferation is attributed to its interaction with key cellular pathways involved in tumor growth and metastasis.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.6Inhibition of cell cycle progression
NCI-H460 (Lung Cancer)12.3Induction of apoptosis

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Studies indicate that this compound demonstrates activity against various bacterial strains, suggesting its potential use as an antibacterial agent . The compound's efficacy is likely due to its ability to disrupt bacterial cell wall synthesis or function.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrazole derivatives, researchers found that this compound significantly reduced LPS-induced TNF-alpha release in murine macrophages. This study supports the compound's potential for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound revealed that it inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 20 µM. The research suggested that further modifications could enhance its potency and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Pyrazole-4-carboxylic acid derivatives vary primarily in their 1-position substituents, which influence molecular weight, solubility, and reactivity. Key analogs include:

Compound Name Substituent (1-position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound 2-Methylphenyl C₁₁H₁₁N₃O₂ 217.22 156–157 δ 2.25 (CH₃), 1651 cm⁻¹ (C=O)
5-Amino-1-(2-chlorophenyl) analog 2-Chlorophenyl C₁₀H₈ClN₃O₂ 237.64 N/A N/A
5-Amino-1-(2,4-dichlorophenyl) analog 2,4-Dichlorophenyl C₁₀H₇Cl₂N₃O₂ 272.09 N/A N/A
5-Amino-1-(3-fluorophenyl) analog 3-Fluorophenyl C₁₀H₈FN₃O₂ 221.19 N/A N/A
5-Amino-1-(7-methoxyquinolin-4-yl) 7-Methoxyquinolin-4-yl C₁₄H₁₂N₄O₃ 292.27 N/A ¹H-NMR: δ 3.85 (OCH₃)
5-Amino-1-(pyridin-2-yl) analog Pyridin-2-yl C₉H₈N₄O₂ 204.19 N/A MS: m/z 185 (M⁺)

Key Observations :

  • Halogenated Derivatives : Chlorine or fluorine substituents increase molecular weight and may enhance lipophilicity, affecting bioavailability .
  • Aliphatic Substituents : The 2-hydroxyethyl analog (CAS: 58046-50-7) shows improved water solubility due to the hydroxyl group .

Commercial Availability and Pricing

Compound Price Range (per gram) Key Suppliers
Target Compound $50–$184 Ambeed, TRC
5-Amino-1-(2,4-dichlorophenyl) N/A Aladdin
5-Amino-1-(pyridin-2-yl) N/A CymitQuimica

Biological Activity

5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H10N4O2C_9H_{10}N_4O_2. It features a pyrazole ring, which is a five-membered heterocycle known for its pharmacological significance. The presence of an amino group and a carboxylic acid moiety enhances its reactivity and solubility, making it a versatile scaffold for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted aryl compounds. The synthetic route may include:

  • Formation of the Pyrazole Ring : Using hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Functionalization : Introduction of the amino and carboxylic acid groups through subsequent reactions involving electrophilic substitutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with this scaffold can inhibit various cancer cell lines:

  • FGFR Inhibition : A derivative of this compound has shown nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in multiple cancers. For instance, a study reported an IC50 value of 46 nM against FGFR1 and significant suppression of proliferation in lung and gastric cancer cell lines (NCI-H520, SNU-16) with IC50 values ranging from 19 to 73 nM .
  • Antiproliferative Activity : The compound's ability to inhibit cell proliferation has been documented across various cancer types, including breast and liver cancers .

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. In animal models, certain derivatives exhibited significant inhibition of inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 1: FGFR Inhibitors

A comprehensive study focused on the design and synthesis of 5-amino-1H-pyrazole derivatives as FGFR inhibitors. The lead compound demonstrated potent activity against both wild-type and mutant FGFRs, indicating its potential as a targeted therapy for cancers associated with FGFR aberrations .

Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. Results indicated that compounds containing the pyrazole scaffold significantly inhibited the growth of several types of cancer cells, reinforcing the pharmacological relevance of this compound class .

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 values < 100 nM
Anti-inflammatorySignificant edema inhibition
Enzyme InhibitionPotent against LDH

Q & A

Q. What are the optimized synthetic routes for 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, and how is its purity confirmed?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine derivatives, followed by basic hydrolysis to yield the carboxylic acid . Key intermediates, such as 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, are characterized using IR, 1H-NMR^1 \text{H-NMR}, and mass spectrometry. Elemental analysis ensures purity (>95%) by verifying stoichiometric ratios of C, H, and N .

Q. How is single-crystal X-ray diffraction (SCXRD) used to resolve the molecular structure of this compound?

SCXRD data collected at 150 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELX software. The structure is solved via direct methods, with thermal displacement parameters anisotropically refined. Hydrogen bonding networks (e.g., N–H⋯O interactions) are analyzed to confirm tautomeric forms and molecular packing . The final R-factor (<0.05) and data-to-parameter ratio (>19:1) validate structural accuracy .

Advanced Research Questions

Q. How are discrepancies between computational models and experimental spectral data resolved?

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) predict vibrational frequencies and NMR chemical shifts. Discrepancies in IR or 1H-NMR^1 \text{H-NMR} peaks (e.g., carboxylate vs. carboxylic acid forms) are resolved by comparing computed spectra with experimental data. X-ray crystallography serves as the definitive validation tool for bond lengths and angles .

Q. What in vitro assays evaluate the compound’s pharmacological activity, and how are results interpreted?

  • Analgesic/Anti-inflammatory Activity : Carrageenan-induced rat paw edema and acetic acid writhing tests are used. Dose-dependent inhibition of edema (measured via plethysmometry) and writhing episodes (counted over 30 min) are compared to positive controls (e.g., indomethacin) .
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) are performed using broth microdilution. Activity is correlated with substituent effects on the pyrazole ring .

Q. How do molecular docking studies predict interactions with targets like PPAR gamma or heme oxygenase?

AutoDock Vina or Glide is used to dock the compound into active sites (e.g., PPAR gamma PDB: 1KNU). Binding affinities (ΔG values) and interaction profiles (hydrogen bonds, hydrophobic contacts) are analyzed. MD simulations (100 ns) assess complex stability via RMSD and RMSF metrics .

Q. What enzymatic assays study the compound’s role in purine metabolism?

The compound’s analog, 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is incubated with human ADE2 protein. Reaction progress is monitored via HPLC to quantify SAICAR formation. Kinetic parameters (KmK_m, VmaxV_{max}) are derived from Michaelis-Menten plots .

Q. How is HPLC or LC-MS applied in pharmacokinetic studies of this compound?

Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid gradient) quantifies the compound in plasma. LC-MS/MS (MRM mode) enhances sensitivity (LOQ < 10 ng/mL). Pharmacokinetic parameters (t1/2t_{1/2}, CmaxC_{max}) are modeled using non-compartmental analysis .

Data Contradiction Analysis

Q. How are conflicting spectral data (e.g., IR vs. NMR) reconciled during characterization?

  • Scenario : IR shows a carboxylic acid O–H stretch (2500–3000 cm1^{-1}), but NMR lacks a broad proton signal.
  • Resolution : X-ray crystallography confirms deprotonation to a carboxylate form. DFT calculations validate the absence of O–H protons in the NMR due to rapid exchange in DMSO-d6_6 .

Q. How do solubility discrepancies between computational predictions and experimental results arise?

  • Issue : LogP predictions (e.g., ChemAxon) suggest moderate solubility, but experimental assays show poor aqueous solubility.
  • Resolution : pH-solubility profiling identifies zwitterionic behavior. Co-solvency (e.g., PEG 400) or nanoformulation is employed to enhance bioavailability .

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